![molecular formula C19H20N4O3S2 B2724606 5-methyl-N-[3-(6-morpholin-4-ylpyridazin-3-yl)phenyl]thiophene-2-sulfonamide CAS No. 904824-79-9](/img/structure/B2724606.png)

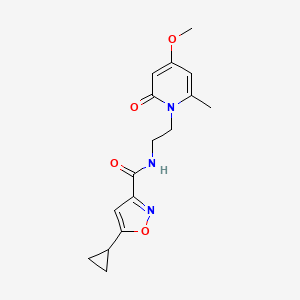

5-methyl-N-[3-(6-morpholin-4-ylpyridazin-3-yl)phenyl]thiophene-2-sulfonamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Molecular Structure Analysis

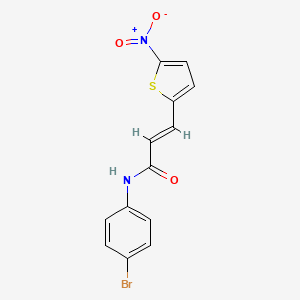

The molecular structure of this compound includes a thiophene nucleus, which is a five-membered heteroaromatic compound containing a sulfur atom at the 1 position . The thiophene nucleus is a common structural component in many pharmacologically active heterocyclic compounds .Aplicaciones Científicas De Investigación

Synthetic Chemistry Applications

A Practical Improvement of Odorless Corey–Kim and Swern Oxidations Methyl 6-morpholinohexyl sulfide and its sulfoxide have been employed as odorless substitutes in Corey–Kim and Swern oxidations, showing efficient, separable oxidation products through simple aqueous extraction. This innovation highlights the utility of morpholine derivatives in improving synthetic protocols (Nishide et al., 2004).

Synthesis of 6- and 7-Membered N-Heterocycles Using α-Phenylvinylsulfonium Salts This study reports the synthesis of morpholines and related heterocycles, offering insights into regio- and diastereoselective reactions facilitated by morpholine derivatives. The process highlights the versatility of these compounds in generating complex structures with potential biological activity (Matlock et al., 2015).

Biological Activity Investigations

Synthesis and Anticancer Evaluation of Novel Indole Based Arylsulfonylhydrazides A series of sulfonohydrazide derivatives containing morpholine heterocyclic ring were synthesized and evaluated for their anticancer activity against breast cancer cell lines. Compounds exhibited selective inhibition, highlighting the potential of morpholine derivatives in targeted cancer therapy (Gaur et al., 2022).

Modulation of Antibiotic Activity against Multidrug Resistant Strains The study investigates the antimicrobial and modulating activity of 4-(Phenylsulfonyl) morpholine, showing its ability to enhance the efficacy of other antibiotics against resistant bacterial strains. This suggests a role for sulfonamide derivatives in overcoming antibiotic resistance (Oliveira et al., 2015).

Synthesis, Enzyme Inhibitory Kinetics Mechanism and Computational Study of N-(4-methoxyphenethyl)-N-(substituted)-4-methylbenzenesulfonamides This research synthesized a new series of sulfonamides targeting acetylcholinesterase inhibitors for Alzheimer’s disease, providing insights into the therapeutic applications of sulfonamide derivatives in neurodegenerative diseases (Abbasi et al., 2018).

Propiedades

IUPAC Name |

5-methyl-N-[3-(6-morpholin-4-ylpyridazin-3-yl)phenyl]thiophene-2-sulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H20N4O3S2/c1-14-5-8-19(27-14)28(24,25)22-16-4-2-3-15(13-16)17-6-7-18(21-20-17)23-9-11-26-12-10-23/h2-8,13,22H,9-12H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DFNPENURDFTAFB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(S1)S(=O)(=O)NC2=CC=CC(=C2)C3=NN=C(C=C3)N4CCOCC4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H20N4O3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

416.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[1-[2-(2-Fluorophenyl)acetyl]piperidin-4-yl]-6-phenylpyridazin-3-one](/img/structure/B2724529.png)

![2-Fluoro-N-[(1-methylpyrazol-4-yl)methyl]pyridine-3-carboxamide](/img/structure/B2724533.png)

![1-(2,5-dimethoxyphenyl)-4-{1-[3-(3,5-dimethylphenoxy)propyl]-1H-benzimidazol-2-yl}pyrrolidin-2-one](/img/structure/B2724534.png)

![4-[bis(prop-2-enyl)sulfamoyl]-N-(7-methyl-[1,3]thiazolo[5,4-e][1,3]benzothiazol-2-yl)benzamide](/img/structure/B2724536.png)

![7-Fluoro-4-[(1-methylpyrrolidin-3-yl)oxy]quinazoline](/img/structure/B2724537.png)

![N-[3-(hydrazinocarbonyl)phenyl]-4-methylbenzamide](/img/structure/B2724540.png)

![N-{2-hydroxy-2-[4-(thiophen-2-yl)phenyl]ethyl}-2-(naphthalen-1-yl)acetamide](/img/structure/B2724541.png)

![3-fluoro-N-{3-[5-methyl-1-(2-methylphenyl)-1H-1,2,3-triazol-4-yl]-1,2,4-thiadiazol-5-yl}benzamide](/img/structure/B2724542.png)

![8-Amino-1-azaspiro[4.5]decan-2-one hydrochloride](/img/structure/B2724546.png)